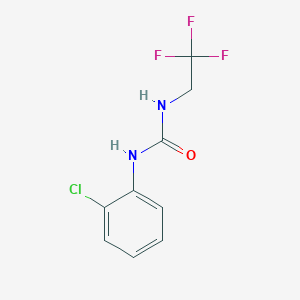

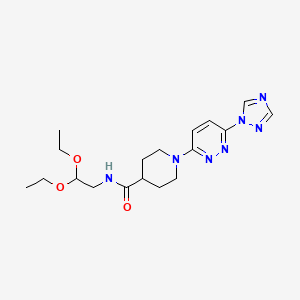

![molecular formula C15H8F4N2O B2488746 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1216048-61-1](/img/structure/B2488746.png)

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-component reactions and various organic synthesis techniques. For instance, derivatives of imidazo[1,2-a]pyridines have been synthesized through reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, producing fully substituted furans (Pan et al., 2010). Additionally, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been described, highlighting the versatility of fluorination techniques in modifying the chemical structure and properties of imidazo[1,2-a]pyridines (Liu et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the stability and electronic properties of these materials. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been described, with details on intermolecular interactions stabilizing the crystal structure (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. The fluorocarbon derivatives of nitrogen, including some 2-(trifluoromethyl)imidazo[1,2-a]pyridines, have been synthesized from trifluoroacetonitrile, demonstrating the compound's capacity for nucleophilic displacement reactions and its versatility as a precursor for further chemical transformations (Banks & Thomson, 1984).

Applications De Recherche Scientifique

Synthesis and Characterization

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with notable applications in the synthesis of complex organic molecules and research into new materials. Its synthesis involves innovative techniques, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes, enabling the production of imidazo[1,2-a]pyridines and related compounds under environmentally friendly conditions (Darapaneni Chandra Mohan et al., 2013). Additionally, one-pot synthesis methods have been developed to construct naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines, showcasing the versatility of this compound in organic synthesis (M. F. Baig et al., 2017).

Biological Activities

Research into the biological activities of derivatives of this compound has shown promise. Studies have explored the synthesis and evaluation of oxopyrimidines and thiopyrimidines derivatives for potential antimicrobial activities, highlighting the compound's role in the development of new antibacterial and antifungal agents (M. Ladani et al., 2009).

Material Science Applications

In material science, the fluorescent properties of derivatives of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been investigated. These studies have focused on the development of new organic fluorophores for use as biomarkers and in photochemical sensors, with specific attention to the enhancement of fluorescence intensity through substitution at the heterocycle and phenyl rings (Stephanía Velázquez-Olvera et al., 2012).

Electroluminescent Properties

The compound and its derivatives have also been explored for their electroluminescent properties, aiming at applications in organic light-emitting diodes (OLEDs). The synthesis of N-fused imidazole derivatives based on imidazo[1,2-a]pyridine as the core has yielded fluorophores with strong positive solvatochromism, indicating their potential for use in OLED devices (N. Nagarajan et al., 2014).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYYEHSSHLGZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

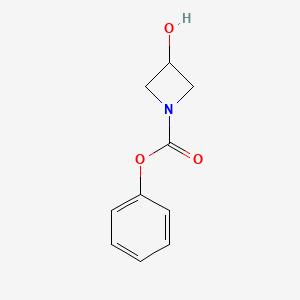

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

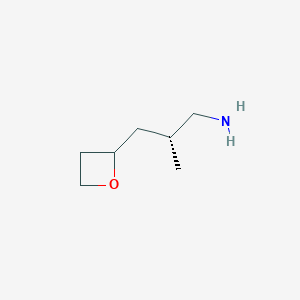

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

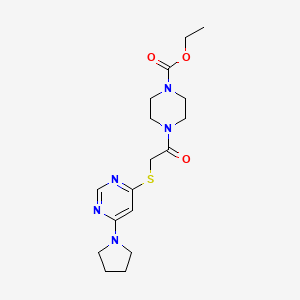

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)